DE-beta-Cyd - 111689-03-3

DE-beta-Cyd

Catalog Number: EVT-374294
CAS Number: 111689-03-3
Molecular Formula: C70H126O35
Molecular Weight: 1527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beta-cyclodextrin (βCD) is a cyclic oligosaccharide composed of glucose subunits linked by alpha-1,4 glycosidic bonds. It is recognized for its ability to form inclusion complexes with a variety of molecules, which has made it a molecule of interest in various fields, particularly in pharmaceutical applications. βCD's unique structure allows it to interact with lipid membranes and modify the properties of channels within these membranes, which can be leveraged to improve drug delivery and bioavailability.

Applications in Various Fields

Drug Delivery

βCD's ability to interact with lipid membranes and modify ion selectivity in channels has profound implications for drug delivery. By forming inclusion complexes with drugs, βCD can improve their solubility, stability, and bioavailability. This is particularly important for drugs with poor water solubility, as βCD can enhance their transport across cellular membranes, potentially leading to more effective therapies1.

Biotechnology and Nanotechnology

In biotechnology and nanotechnology, the modification of ion channels using βCD can be used to create more selective and efficient systems for sensing or separating ions. The research on αHL channels demonstrates the potential for βCD to be used as an adapter to modify the selectivity of ion channels, which could be applied in the design of biosensors or in the selective transport of ions across membranes2.

Synthesis Analysis

Methods of Synthesis

The synthesis of DE-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with propylene oxide in the presence of a base catalyst. The process can be summarized as follows:

  1. Preparation: Beta-cyclodextrin is dissolved in water or an organic solvent.
  2. Reaction with Propylene Oxide: Propylene oxide is added to the solution, and the reaction is initiated using a base catalyst such as sodium hydroxide or potassium hydroxide.
  3. Control Parameters: The reaction temperature is generally maintained between 50°C to 80°C, and the duration can vary from several hours to overnight, depending on the desired degree of substitution.
  4. Purification: After the reaction, the product is purified through dialysis or precipitation methods to remove unreacted beta-cyclodextrin and other by-products.

This method yields DE-beta-cyclodextrin with varying degrees of substitution, which can be tailored for specific applications .

Molecular Structure Analysis

Molecular Structure

DE-beta-cyclodextrin retains the characteristic toroidal shape of beta-cyclodextrin but contains hydroxypropyl groups that enhance its solubility and stability. The molecular formula is C42H70O35C_{42}H_{70}O_{35}, and its molar mass is approximately 1,000 g/mol. The hydroxypropyl substituents are typically located at the 2-, 3-, and 6-positions of the glucose units.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): NMR studies reveal shifts in chemical environments due to the introduction of hydroxypropyl groups.
  • Infrared Spectroscopy (IR): Characteristic peaks corresponding to C–H stretching and O–H bending vibrations confirm the presence of hydroxypropyl moieties.
Chemical Reactions Analysis

Chemical Reactions Involving DE-beta-Cyclodextrin

DE-beta-cyclodextrin participates in various chemical reactions, primarily due to its ability to form inclusion complexes. Key reactions include:

  1. Inclusion Complex Formation: DE-beta-cyclodextrin can encapsulate hydrophobic drugs or compounds within its hydrophobic cavity, enhancing their solubility.
  2. Crosslinking Reactions: It can undergo crosslinking with other polymers under specific conditions (e.g., UV irradiation), leading to the formation of hydrogels that have applications in drug delivery systems .
  3. Modification Reactions: Further functionalization can occur through reactions with carboxylic acids or amines, allowing for tailored properties for specific applications .
Mechanism of Action

Mechanism of Action

The primary mechanism by which DE-beta-cyclodextrin exerts its effects involves the formation of inclusion complexes. When a hydrophobic molecule enters the cyclodextrin cavity:

  1. Complexation: The hydrophobic parts of the guest molecule interact favorably with the non-polar interior of DE-beta-cyclodextrin.
  2. Stabilization: This interaction stabilizes the guest molecule in an aqueous environment, significantly improving its solubility and bioavailability.
  3. Release Mechanism: Upon reaching a target site (e.g., in drug delivery), environmental changes (pH, temperature) can trigger the release of the guest molecule from the cyclodextrin complex.

This mechanism has been extensively studied for various pharmaceutical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: DE-beta-cyclodextrin exhibits high water solubility (up to 100 g/L).
  • Stability: It shows good thermal stability and resistance to degradation under typical storage conditions.

Chemical Properties

  • pH Stability: It remains stable across a wide pH range (3-10).
  • Complexation Capacity: The degree of substitution affects its ability to form complexes; higher substitution generally enhances complexation efficiency.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) further elucidate these properties .

Applications

Scientific Applications

DE-beta-cyclodextrin finds extensive applications across various fields:

  1. Pharmaceuticals: Used as a solubilizing agent for poorly soluble drugs, enhancing their bioavailability and stability.
  2. Food Industry: Acts as a flavor encapsulant and preservative, improving product shelf-life.
  3. Cosmetics: Employed in formulations to stabilize active ingredients and enhance skin penetration.
  4. Environmental Science: Utilized in remediation processes for removing pollutants from water due to its ability to form complexes with organic contaminants.

These diverse applications highlight DE-beta-cyclodextrin's versatility as a functional excipient in various industries .

Introduction to DE-beta-CyD and Cyclodextrin Derivatives

Historical Development of Cyclodextrin Derivatives in Pharmaceutical Science

The evolution of cyclodextrin derivatives represents a convergence of serendipitous discovery and rational design:

  • Early Discovery (1891-1950s): French chemist Antoine Villiers first isolated "cellulosines" (later identified as α- and β-cyclodextrins) during bacterial starch digestion studies. Franz Schardinger’s subsequent isolation of "crystalline dextrins" laid the groundwork for structural characterization. By the 1940s, Freudenberg elucidated the cyclic nature of these oligosaccharides, while Friedrich Cramer’s pioneering work on inclusion complexes in the 1950s revealed their molecular encapsulation potential [3] [7].
  • Derivatization Era (1960s-1990s): The inherent limitations of natural cyclodextrins—particularly β-cyclodextrin’s low aqueous solubility and nephrotoxicity—spurred the development of synthetic derivatives. Initial efforts focused on hydroxyalkylated (e.g., 2-hydroxypropyl-β-cyclodextrin) and methylated derivatives to improve solubility and biocompatibility. The 1980s witnessed the strategic introduction of hydrophobic modifications, such as alkyl chains, to enhance affinity for lipophilic drugs [1] [5] [6].
  • Hydrophobic Derivative Innovation (2000s-Present): Advances in regioselective synthesis enabled precise etherification (e.g., ethyl, propyl) at the C2, C3, and C6 hydroxyl positions of the glucose monomers. This period saw the systematic exploration of structure-function relationships in derivatives like DE-β-CyD, driven by the need for tailored complexation in drug delivery and catalysis [5] [8].

Table 1: Key Milestones in Hydrophobic Cyclodextrin Development

Time PeriodDevelopmentSignificance
1891Villiers isolates "cellulosines"Initial discovery of cyclodextrins from starch digestion
1903-1939Schardinger identifies α- and β-dextrins; Freudenberg confirms cyclic structureFoundation for structural understanding
1953First cyclodextrin complex patent (Freudenberg, Cramer)Commercial application of inclusion complexes
1980sSynthesis of alkylated derivatives (ethyl, methyl)Enhanced drug solubilization and stabilization
2000sRegioselective synthesis of DE-β-CyDPrecision engineering for optimized cavity interactions

Structural and Functional Classification of Hydrophobic Cyclodextrins

Hydrophobic cyclodextrins are classified by their substitution patterns, profoundly impacting their host-guest behavior:

  • Per-Substituted Derivatives: Feature alkyl groups at all available hydroxyl sites (C2, C3, C6). Examples include perethylated-β-CyD (2,3,6-tri-O-ethyl-β-CyD) and permethylated-β-CyD. These exhibit maximal hydrophobicity within the cavity while retaining external hydrophilicity, ideal for encapsulating highly nonpolar guests like steroids or fat-soluble vitamins [1] [5].
  • Position-Selective Derivatives: Modification at specific hydroxyl positions tailors cavity polarity and steric accessibility. C6-ethylation (e.g., 2,6-di-O-ethyl-β-CyD) primarily narrows the cavity’s primary rim, enhancing steric selectivity. C2/C3-ethylation (e.g., 2,3-di-O-ethyl-β-CyD) alters hydrogen-bonding capacity at the secondary rim, critical for chiral discrimination [1] [8].
  • Mixed-Functionality Derivatives: Incorporate both hydrophobic (alkyl) and hydrophilic (e.g., hydroxypropyl, sulfobutyl) groups. These amphiphilic cyclodextrins, such as 6-O-ethyl-2,3-di-O-hydroxypropyl-β-CyD, self-assemble into nanoaggregates, enabling simultaneous solubility enhancement and sustained release [5] [6].

Table 2: Structural Attributes of Key Hydrophobic Beta-Cyclodextrin Derivatives

DerivativeSubstitution PatternCavity PolarityPrimary Application
Perethylated-β-CyD2,3,6-tri-O-ethylStrongly hydrophobicHigh-affinity steroid complexation
Heptakis(2,6-di-O-ethyl)-β-CyDC2,C6-di-O-ethylModerately hydrophobicSelective small-molecule encapsulation
Heptakis(2,3-di-O-ethyl)-β-CyDC2,C3-di-O-ethylAltered H-bondingChiral separations
6-O-Ethyl-2,3-di-O-HP-β-CyDC6-ethyl; C2/C3-HPAmphiphilicSelf-assembling drug delivery systems

The degree of substitution (DS) governs cavity hydration. Highly substituted DE-β-CyD (DS > 10) exhibits reduced water occupancy compared to native β-CyD (11 water molecules/molecule), creating a more pronounced hydrophobic microenvironment [2] [7]. Nuclear magnetic resonance spectroscopy and X-ray crystallography confirm that ethyl groups project into the cavity, reducing its effective volume (β-CyD cavity: ∼6.0–6.4 Å; DE-β-CyD: ∼5.8 Å) while enhancing van der Waals interactions [1] [8].

Rationale for Ethylation in Beta-Cyclodextrin Modification

Ethylation represents a deliberate strategy to optimize beta-cyclodextrin for pharmaceutical complexation through three interconnected mechanisms:

  • Thermodynamic Solubility Enhancement: Ethylation disrupts the intramolecular hydrogen-bond network (O2–H⋯O3–H) of native β-CyD, which contributes to its crystalline lattice energy and low aqueous solubility (1.85% w/v). Diethyl derivatives exhibit significantly higher solubility (e.g., 2,6-di-O-ethyl-β-CyD: >50% w/v), facilitating aqueous formulation. Crucially, the hydrophobic cavity remains intact, enabling a 10- to 100-fold increase in apparent drug solubility via 1:1 inclusion complexation. For example, the solubility of dexamethasone increases from 0.1 mg/mL to 2.5 mg/mL upon complexation with 2,6-di-O-ethyl-β-CyD [1] [4] [6].
  • Cavity Polarity Modulation: Ethyl groups reduce cavity polarity by displacing bound water molecules (log P native β-CyD: ∼−13; DE-β-CyD: ∼−8). This strengthens hydrophobic interactions with nonpolar drug moieties. The free energy change (ΔG) for complex formation becomes more negative in DE-β-CyD compared to native β-CyD (e.g., ΔG = −28.5 kJ/mol vs. −22.1 kJ/mol for naproxen), indicating enhanced binding affinity [5] [8].
  • Steric Compatibility and Conformational Control: Ethyl groups impart conformational rigidity to the glucopyranose units. Molecular dynamics simulations show reduced primary hydroxyl (C6) rotational freedom in 2,6-di-O-ethyl-β-CyD, stabilizing the "hourglass" conformation of the complexed drug. This rigidity enhances enantioselectivity; DE-β-CyD exhibits 2.3-fold higher chiral resolution for propranolol racemates than hydroxypropyl-β-CyD [1] [8].

Table 3: Thermodynamic Parameters for Complexation of Selected Drugs with DE-β-CyD vs. Native β-CyD

DrugCyclodextrinBinding Constant (K1:1, M−1)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
DiclofenacNative β-CyD1,250−17.9−22.4−4.5
2,6-di-O-ethyl-β-CyD4,890−24.2−28.1−3.9
ProgesteroneNative β-CyD8,900−22.4−34.2−11.8
Perethylated-β-CyD52,300−30.1−41.7−11.6
Naproxen (S-enantiomer)2,3-di-O-ethyl-β-CyD6,740−28.5−31.2−2.7

The ethyl group’s size balances cavity access and hydrophobicity. Propyl or butyl substitutions increase steric hindrance, reducing association constants (K1:1) for bulky drugs, while methyl groups provide insufficient hydrophobicity enhancement. Ethylation thus represents an optimal compromise, enabling DE-β-CyD to serve as a versatile molecular scaffold for advanced drug delivery systems [1] [5] [8].

Properties

CAS Number

111689-03-3

Product Name

DE-beta-Cyd

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol

Molecular Formula

C70H126O35

Molecular Weight

1527.7 g/mol

InChI

InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1

InChI Key

PLHMLIDUVYHXHF-ZQSHRCRISA-N

SMILES

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O

Synonyms

2,6-di-O-ethyl-beta-cyclodextrin
DE-beta-CyD
diethyl-beta-cyclodextrin
heptakis(2,6-di-O-ethyl)-beta-cyclodextrin
heptakis(2,6-diethyl)beta-cyclodextrin

Canonical SMILES

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O

Isomeric SMILES

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.